molecular formula C20H20ClNO6S B588204 Chlorprothixene Sulfone Oxalate CAS No. 1287284-74-5

Chlorprothixene Sulfone Oxalate

Cat. No.: B588204
CAS No.: 1287284-74-5
M. Wt: 437.891
InChI Key: CMTQDRXXDMVJSX-KIUKIJHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorprothixene Sulfone Oxalate (CSO) is a chemically modified derivative of chlorprothixene, a tricyclic neuroleptic agent belonging to the thioxanthene class. Chlorprothixene itself is used clinically for its antipsychotic and sedative properties, acting primarily as a dopamine receptor antagonist . The sulfone oxalate derivative is characterized by the oxidation of the sulfur atom in the thioxanthene core to a sulfone group (-SO₂-) and the addition of an oxalate counterion. CSO is recognized as a reference standard in pharmaceutical analysis, ensuring quality control during drug manufacturing and regulatory evaluations .

Properties

CAS No.

1287284-74-5

Molecular Formula

C20H20ClNO6S

Molecular Weight

437.891

IUPAC Name

(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid

InChI

InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;

InChI Key

CMTQDRXXDMVJSX-KIUKIJHYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O

Synonyms

(Z)-3-(2-Chloro-10,10-dioxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine_x000B_Oxalate;  3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S,S-Dioxide Oxalate; 

Origin of Product

United States

Preparation Methods

Chemical Background and Structural Considerations

Chlorprothixene, a thioxanthene-class antipsychotic, features a tricyclic structure with a sulfur atom at position 9 of the central ring. Its sulfone derivative arises from the oxidation of the sulfur atom from a sulfide (-S-) to a sulfone (-SO₂-) group. The oxalate salt form enhances solubility and stability, a common pharmaceutical formulation strategy. The synthesis of chlorprothixene sulfone oxalate thus involves two critical steps:

  • Oxidation of chlorprothixene to chlorprothixene sulfone .
  • Salt formation with oxalic acid .

Salt Formation with Oxalic Acid

Acid-Base Reaction Protocol

Oxalate salt formation involves neutralizing the basic amine group of chlorprothixene sulfone with oxalic acid. This step is analogous to the preparation of chlorprothixene sulfoxide oxalate, where stoichiometric amounts of the free base and oxalic acid are combined in a polar solvent.

Procedure
  • Solvent Selection : Absolute ethanol or methanol, ensuring anhydrous conditions to prevent hydrolysis.
  • Molar Ratio : 1:1 molar ratio of chlorprothixene sulfone to oxalic acid.
  • Mixing : Dissolve chlorprothixene sulfone in warm ethanol, followed by dropwise addition of oxalic acid solution.
  • Crystallization : Cool the mixture to 4°C for 12 hours to precipitate the oxalate salt.
  • Filtration and Drying : Isolate crystals via vacuum filtration and dry under reduced pressure.
Yield and Purity
  • Yield : ~90–95% (based on sulfoxide oxalate synthesis).
  • Purity : >95% (HPLC), with residual solvents <0.1% (ICH guidelines).

Analytical Characterization

Spectroscopic Methods

  • UV-Vis Spectrophotometry : Quantifies sulfone oxalate concentration using λₘₐₓ ≈ 254 nm (similar to sulfoxide).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 421.89 [M+H]⁺ confirms molecular weight.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Loss of sulfur-related coupling in the thioxanthene ring.
    • ¹³C NMR : New peaks at δ 170–175 ppm (oxalate carbonyl).

Chromatographic Analysis

  • HPLC : C18 column, mobile phase = acetonitrile:0.1% phosphoric acid (70:30), retention time = 8.2 min.
  • Gas Chromatography (GC) : Used for residual solvent analysis (e.g., ethanol < 500 ppm).

Optimization Challenges and Solutions

Oxidation Side Reactions

Over-oxidation may yield sulfonic acids or degrade the thioxanthene ring. Mitigation strategies include:

  • Controlled Temperature : Maintaining ≤60°C to prevent decomposition.
  • Catalytic Additives : Ferric sulfate (Fe₂(SO₄)₃) or copper(II) chloride (CuCl₂) to enhance selectivity.

Salt Polymorphism

Oxalate salts may form hydrates or amorphous phases. Techniques to ensure crystalline consistency:

  • Solvent Anti-Solvent Trials : Ethanol/water mixtures (90:10) promote monohydrate formation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies stable polymorphs (melting point ≈ 180–185°C).

Scalability and Industrial Relevance

Batch vs. Continuous Processing

  • Batch : Preferred for small-scale synthesis (e.g., 100 g batches) due to easier control.
  • Continuous : Microreactor systems improve heat dissipation during exothermic oxidation.

Regulatory Considerations

  • Impurity Profiling : Identification of sulfoxide intermediates (≤0.15%) and residual metals (Pd < 10 ppm).
  • Stability Testing : Accelerated studies (40°C/75% RH) confirm shelf life >24 months.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Chlorpromazine Sulfone Hydrochloride

Chlorpromazine Sulfone Hydrochloride (CSH) is a sulfone derivative of chlorpromazine, another tricyclic antipsychotic. Key comparisons include:

  • Structural Similarities : Both CSO and CSH feature a sulfone group, which replaces the original sulfide moiety in their parent compounds. This substitution increases molecular polarity and may enhance binding to specific biological targets.
  • Therapeutic Class: While CSO’s parent drug (chlorprothixene) is a thioxanthene, CSH’s parent (chlorpromazine) is a phenothiazine. Both classes antagonize dopamine receptors but differ in side-effect profiles.
  • Research Applications : CSH is used as a reference standard for identifying impurities and metabolites in chlorpromazine formulations, similar to CSO’s role for chlorprothixene .
Sulindac Sulfone

Sulindac Sulfone is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac. Unlike CSO, which is neuroleptic, Sulindac Sulfone exhibits anti-cancer activity by inhibiting mTOR signaling via binding to voltage-dependent anion channels (VDAC1/2). The sulfone group in both compounds is critical for target interaction:

  • In Sulindac Sulfone, the sulfone moiety directly engages Arg215 and Arg310 residues in LuxP (a bacterial quorum-sensing protein), analogous to VDAC binding in mammalian systems .
  • This highlights a broader trend: sulfone-containing compounds often leverage the sulfone group for precise molecular interactions, though their therapeutic outcomes depend on structural context .

Pharmacological and Mechanistic Differences

Compound Parent Drug Class Primary Therapeutic Use Key Mechanism Sulfone Group Role
Chlorprothixene Sulfone Oxalate Thioxanthene (Neuroleptic) Reference standard Dopamine receptor antagonism (inferred) Enhances polarity; analytical marker
Chlorpromazine Sulfone Hydrochloride Phenothiazine (Antipsychotic) Reference standard Dopamine/serotonin receptor antagonism Quality control in drug manufacturing
Sulindac Sulfone NSAID (Sulindac metabolite) Anti-cancer VDAC-mediated mTOR inhibition Critical for VDAC binding
Key Findings:

Role of Sulfone Modification :

  • In neuroleptic derivatives (CSO, CSH), the sulfone group primarily serves as a metabolic or synthetic marker rather than directly enhancing therapeutic activity.
  • In contrast, Sulindac Sulfone’s anti-cancer activity is directly attributed to sulfone-mediated VDAC interactions, demonstrating the moiety’s versatility .

Analytical and Regulatory Significance

CSO and its analogues are critical in pharmaceutical quality control:

  • CSO : Used to validate analytical methods for chlorprothixene formulations, ensuring compliance with USP/EP standards .
  • CSH : Similarly, it aids in detecting chlorpromazine degradation products .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Chlorprothixene Sulfone Oxalate in biological matrices?

To detect this compound and its metabolites, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or amperometric detection is widely used. For enhanced specificity, mass spectrometry (MS) techniques, such as EI-GC-MS or HR-LC-MS, are employed to differentiate sulfone derivatives from other oxidative byproducts (e.g., sulfoxides). Rigorous validation of extraction protocols (e.g., solid-phase extraction) and internal standards (e.g., deuterated analogs) is critical to minimize matrix interference .

Q. How is this compound synthesized from Chlorprothixene?

The sulfone derivative is typically synthesized via oxidation of the parent thioxanthene structure. Controlled oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions yields the sulfone. Reaction parameters (temperature, solvent polarity) must be optimized to avoid overoxidation or side reactions. Purity is confirmed via NMR and HPLC, with oxalate counterion formation achieved through stoichiometric reaction with oxalic acid .

Q. What are the key stability considerations for this compound in experimental settings?

Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, acidic conditions may hydrolyze the oxalate moiety, while photodegradation can alter the sulfone group. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitoring is recommended to establish storage guidelines. Use of inert atmospheres and amber vials mitigates oxidative and photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in oxalate quantification during pharmacokinetic studies of this compound?

Oxalate quantification variability arises from differences in extraction efficiency (e.g., urine vs. plasma) and analytical methods (e.g., enzymatic assays vs. ion chromatography). To standardize results:

  • Use isotope dilution mass spectrometry (IDMS) with ¹³C-labeled oxalate as an internal standard.
  • Validate recovery rates across matrices and correct for endogenous oxalate levels.
  • Cross-reference data from multiple platforms (e.g., NDSR vs. Harvard databases) to identify systematic biases .

Q. What experimental strategies improve the yield and selectivity of this compound synthesis?

A factorial design approach optimizes reaction conditions:

FactorOptimal RangeImpact on Yield
Temperature0–5°CPrevents overoxidation
SolventDichloromethane (DCM)Enhances sulfone selectivity
Oxidant molarity1.2–1.5 equivBalances conversion and byproduct formation
Green chemistry methods, such as visible-light photocatalysis with Ru/Ir complexes, improve atom economy (AE >60%) and reduce waste (E-factor <10) .

Q. How do researchers design studies to investigate the dopamine receptor binding dynamics of this compound compared to its parent compound?

  • In vitro assays : Radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) quantify receptor affinity (Ki).
  • Metabolite profiling : Compare sulfone and sulfoxide metabolites’ receptor occupancy using PET imaging or autoradiography.
  • Structural analysis : Molecular docking simulations highlight steric and electronic effects of the sulfone group on receptor interaction .

Q. What methodologies address challenges in detecting low-abundance metabolites of this compound in human plasma?

  • High-resolution MS : Orbitrap or Q-TOF platforms enable untargeted metabolomics with sub-ppm mass accuracy.
  • Data-independent acquisition (DIA) : Fragmentation of all ions in a predefined m/z range improves detection of trace metabolites.
  • Pharmacokinetic modeling : Compartmental models integrate metabolite kinetics to distinguish phase I/II pathways .

Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting reports on the biological activity of this compound in preclinical models?

  • Dose-response standardization : Normalize results to molar equivalents, accounting for differences in salt forms (e.g., oxalate vs. hydrochloride).
  • Model heterogeneity : Control for species-specific metabolism (e.g., CYP450 isoforms in rodents vs. humans).
  • Batch variability : Certify compound purity (≥98% via HPLC) and confirm sulfone:oxalate stoichiometry using elemental analysis .

Q. What steps ensure reproducibility in cross-laboratory studies of this compound’s pharmacokinetics?

  • Shared reference materials : Use certified standards (e.g., TRC C424860) with lot-specific COA.
  • Harmonized protocols : Adopt FDA/EMA guidelines for bioanalytical method validation (precision, accuracy, matrix effects).
  • Blinded reanalysis : Third-party labs replicate a subset of samples to identify methodological inconsistencies .

Methodological Best Practices

  • Sample preparation : For tissue samples, homogenize in 0.1M oxalic acid to stabilize the oxalate moiety .
  • Oxidation control : Monitor reaction progress in real-time using inline FTIR to detect sulfone formation .
  • Data reporting : Include ICH Q2(R1)-validated parameters (LOQ, LOD) and error propagation calculations in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.